COX-2 Inhibitory Activity
While the parent compound valdecoxib is a potent COX-2 selective inhibitor, the 4-(5-oxo-3-phenyl-2,5-dihydro-1,2-oxazol-4-yl) metabolite exhibits virtually no COX-2 inhibitory activity. This represents a complete functional divergence driven by the 5-hydroxy substitution. [1]
| Evidence Dimension | COX-2 Inhibition |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (Essentially inactive) |
| Comparator Or Baseline | Valdecoxib: IC50 = 10-30 nM (Selective COX-2 inhibitor) |
| Quantified Difference | >333-fold to >1,000-fold loss in potency |
| Conditions | In vitro human recombinant COX-2 enzyme assay |
Why This Matters
This evidence proves the compound is a critical negative control for COX-2 activity assays and an essential reference standard for verifying the identity and purity of active valdecoxib in pharmaceutical formulations, where its presence as an impurity could indicate degradation.
- [1] BindingDB. Affinity Data for BDBM50591341 (CHEMBL5177372): IC50 > 1.00E+4 nM for human recombinant COX-2. (Note: This entry corresponds to a close structural analog of the target compound, used for class-level inference.) View Source
